molecular formula C17H12F3N3OS2 B2401466 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 864856-19-9

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2401466
CAS RN: 864856-19-9
M. Wt: 395.42
InChI Key: PKFAEXVNUCUQEL-UHFFFAOYSA-N
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Description

The compound “2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. This ring contains three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis for this compound .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on thiadiazole derivatives emphasizes their structural characteristics, showcasing how intermolecular interactions such as hydrogen bonds and π interactions contribute to their 3-D molecular arrangements. These structural insights are crucial for understanding the compounds' reactivity and stability, which can be applied in materials science and drug design (Boechat et al., 2011).

Antioxidant and Antitumor Properties

Thiadiazole derivatives have been explored for their antioxidant and antitumor activities. Certain derivatives have shown promising results in cytotoxicity screenings, suggesting their potential in developing new anticancer therapies. This area of research is particularly important for identifying novel compounds that can inhibit the growth of cancer cells (Hamama et al., 2013).

Glutaminase Inhibitors

Another significant application involves the synthesis of thiadiazole derivatives as glutaminase inhibitors. These compounds, such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, have been evaluated for their ability to attenuate cancer cell growth. Their potential as therapeutic agents against cancer highlights the importance of thiadiazole derivatives in medicinal chemistry (Shukla et al., 2012).

Antimicrobial Activity

The antimicrobial activity of thiadiazole derivatives has also been a focus of research. These compounds have been synthesized and tested against various bacterial and fungal strains, revealing significant antimicrobial properties. Such findings underscore the potential of thiadiazole derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Baviskar et al., 2013).

Optoelectronic Properties

Thiadiazole-based compounds have been investigated for their optoelectronic properties, which are relevant for applications in electronic devices and materials science. Research on thiazole-based polythiophenes, for example, explores their potential in conducting polymers and electronic materials, highlighting the versatility of thiadiazole derivatives in advanced technological applications (Camurlu & Guven, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS2/c18-17(19,20)12-8-4-5-9-13(12)21-14(24)10-25-16-22-15(23-26-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFAEXVNUCUQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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